Phosphorodiazidous bromide
Description
Phosphorodiazidous bromide (hypothetical structure: P(N₃)₂Br) is a phosphorus-containing compound characterized by the presence of two azide groups (N₃⁻) and a bromide ion. Phosphorus-centered compounds are pivotal in organic synthesis, catalysis, and materials science due to their electronic and steric effects. For instance, triphenylphosphonium bromides are widely used as phase-transfer catalysts or intermediates in nucleophilic substitutions .
Properties
CAS No. |
69715-78-2 |
|---|---|
Molecular Formula |
BrN6P |
Molecular Weight |
194.92 g/mol |
IUPAC Name |
diazido(bromo)phosphane |
InChI |
InChI=1S/BrN6P/c1-8(6-4-2)7-5-3 |
InChI Key |
RHHKFPYLYAONMP-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=[N+]=NP(N=[N+]=[N-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodiazidous bromide can be synthesized through several methods. One common approach involves the reaction of phosphorus trihalides with azides. For instance, phosphorus tribromide can react with sodium azide under controlled conditions to yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Hydrolysis Reactions
Phosphorus bromides react violently with water:
Phosphorus Tribromide (PBr₃):
Phosphoryl Bromide (POBr₃):
Bromination Reactions
Phosphoryl bromide acts as a brominating agent in organic synthesis.
Reaction with Alcohols
| Alcohol | Product | Yield (%) | Conditions |
|---|---|---|---|
| Ethanol | Bromoethane | 91 | 25°C, 1 h |
| Isopropanol | 2-Bromopropane | 88 | 30°C, 2 h |
Reactivity with Metal Oxides
Coordination Chemistry
Phosphoryl bromide forms coordination complexes with transition metals:
Scientific Research Applications
Phosphorodiazidous bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which phosphorodiazidous bromide exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable phosphorus-nitrogen compounds. These interactions can affect molecular pathways and cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Table 1: Key Phosphonium Bromides and Their Properties
Key Observations :
- The substituent attached to the phosphonium center dictates reactivity and application. For example, electron-withdrawing groups (e.g., CF₂Br) enhance electrophilicity, while bulky chains (e.g., phthalimidohexyl) improve biocompatibility .
- Phosphorodiazidous bromide, with its diazide groups, would likely exhibit unique explosive or high-energy properties, though this remains speculative without direct data.
Table 2: Halogenated Benzyl Bromides
| Compound Name | Halogen Substituents | Reactivity Profile | Applications |
|---|---|---|---|
| 2-Fluoro-6-(trifluoromethyl)benzyl bromide | F, CF₃ at positions 2 and 6 | High electrophilicity | Pharmaceuticals, agrochemicals |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | Cl, F, CF₃ at positions 3, 2, 5 | Balanced stability and reactivity | Cross-coupling reactions |
| 2-Chloro-6-fluoro-3-methylbenzyl bromide | Cl, F, CH₃ at positions 2, 6, 3 | Moderate reactivity | Synthetic intermediates |
Key Observations :
- Halogen positioning significantly impacts electronic effects. For example, fluorine atoms at ortho positions increase electrophilicity, while chlorine provides steric bulk .
- This compound’s diazide groups could act as leaving groups, enabling rapid decomposition or participation in click chemistry, though this requires experimental validation.
Physicochemical Properties
Table 3: Stability and Reactivity Trends
Key Observations :
- This compound’s stability would depend on the lability of its diazide groups. Analogous azide compounds (e.g., HN₃) are notoriously shock-sensitive, suggesting similar risks .
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